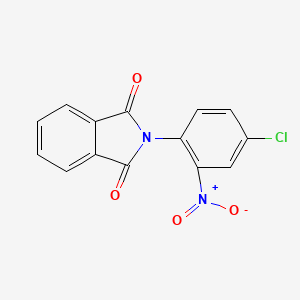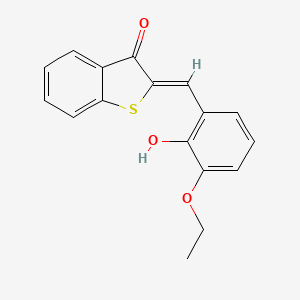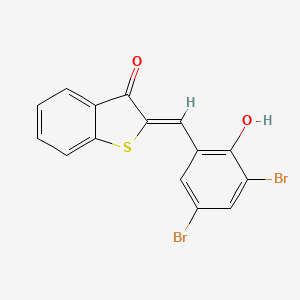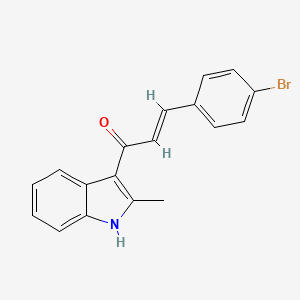
5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone
Overview
Description
5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone, also known as CNPH, is a chemical compound with the molecular formula C14H9ClN4O3. It is a yellow crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone is based on its ability to react with amino groups in biological molecules. The reaction involves the formation of a hydrazone bond between the 5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone molecule and the amino group, resulting in the formation of a highly fluorescent derivative. This reaction is highly specific and can be used to selectively label and detect amino groups in complex biological samples.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone has been shown to have various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone is its high specificity and selectivity for amino groups, which makes it a valuable tool for the detection and quantification of various biological molecules. However, 5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for the use of 5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone in scientific research. One area of interest is the development of novel 5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone derivatives with improved properties such as increased sensitivity and selectivity for specific biological molecules. Another area of interest is the application of 5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone in the development of new therapeutic agents for the treatment of various diseases. Finally, the use of 5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone in the development of new diagnostic tools for the early detection and monitoring of diseases is also an area of active research.
Scientific Research Applications
5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone is widely used in scientific research as a chemical probe for the detection and quantification of various biological molecules such as amino acids, peptides, and proteins. It has been shown to react specifically with amino groups in these molecules, forming stable and highly fluorescent derivatives that can be easily detected and analyzed. 5-(2-chlorophenyl)-2-furaldehyde (4-nitrophenyl)hydrazone has also been used as a reagent in the synthesis of novel compounds with potential therapeutic applications.
properties
IUPAC Name |
N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-16-4-2-1-3-15(16)17-10-9-14(24-17)11-19-20-12-5-7-13(8-6-12)21(22)23/h1-11,20H/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGVOCBEPUSBFJ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-4-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methoxyphenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834218.png)
![4-(3-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834235.png)
![4-(3-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834237.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834243.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834250.png)
![4-[3-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3834252.png)
![1-[2-methoxy-5-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3834257.png)

![4-[(4-methoxyphenyl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3834263.png)

![N-[4-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3834281.png)

![2-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-benzothiophen-3(2H)-one](/img/structure/B3834285.png)
